REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[Cl:11].[S-2:12].[Na+].[Na+].[S]>O>[NH2:8][C:5]1[CH:6]=[CH:7][C:2]([S:12][S:12][C:2]2[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=2[Cl:11])=[C:3]([Cl:11])[CH:4]=1 |f:1.2.3,^3:14|
|
Name
|
|
Quantity
|
76.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
62.4 g
|
Type
|
reactant
|
Smiles
|
[S-2].[Na+].[Na+]
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
NC1=CC(=C(C=C1)SSC1=C(C=C(C=C1)N)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |